molecular formula C15H11N3O2 B3958736 N,N-di(pyridin-2-yl)furan-2-carboxamide

N,N-di(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B3958736
M. Wt: 265.27 g/mol
InChI Key: DHIMODLQCKKDCY-UHFFFAOYSA-N
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Description

N,N-di(pyridin-2-yl)furan-2-carboxamide is a chemical reagent intended for Research Use Only (RUO), strictly for application in laboratory research and not for diagnostic or therapeutic purposes. This compound belongs to a class of molecules featuring both furan and pyridine rings, structures that are frequently explored in medicinal chemistry for their diverse biological activities . While specific data on this exact molecule may be limited, research on closely related analogues provides strong evidence of its potential research value. Compounds with furan-2-carboxamide scaffolds have demonstrated significant cytotoxic activity against human cancer cell lines, such as breast cancer MCF-7 cells, and have been identified as potent inhibitors of tubulin polymerization, a key mechanism in anticancer drug development . Furthermore, nitrofuran derivatives, which share structural similarities, have shown promising broad-spectrum antifungal activity against challenging pathogens including Candida species, Cryptococcus neoformans, and Histoplasma capsulatum, with low toxicity profiles in preliminary in vitro and in vivo models . The presence of multiple pyridine rings in its structure may enhance its potential for drug discovery, as pyridine derivatives are widely leveraged in pharmaceuticals for their favorable pharmacokinetic properties and ability to engage in key molecular interactions . Researchers can investigate this compound as a core scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Properties

IUPAC Name

N,N-dipyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(12-6-5-11-20-12)18(13-7-1-3-9-16-13)14-8-2-4-10-17-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIMODLQCKKDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in boiling propan-2-ol, yielding the desired amide in good yield . The reaction conditions are as follows:

    Reactants: Pyridin-2-amine and furan-2-carbonyl chloride

    Solvent: Propan-2-ol

    Temperature: Boiling point of propan-2-ol

    Yield: Approximately 72%

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-di(pyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in alkaline medium.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine for bromination, nitric acid for nitration, and acyl chlorides for acylation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as brominated, nitrated, and acylated compounds.

Scientific Research Applications

N,N-di(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-di(pyridin-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, affecting their signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between N,N-di(pyridin-2-yl)furan-2-carboxamide and key analogs:

Compound Name Substituents Key Structural Features
This compound Two pyridin-2-yl groups on amide nitrogen Enhanced aromatic π-π stacking potential
N-(Pyridin-2-yl)furan-2-carboxamide Single pyridin-2-yl group Simpler structure, lower steric hindrance
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide Nitro group + pyridin-2-yl ethyl chain Electron-withdrawing nitro enhances reactivity
N-(4-Chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide Oxazolo-pyridine + chloro-phenyl Heterocyclic fusion for target specificity
N-{2-[(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)carbamoyl]phenyl}furan-2-carboxamide (6b) Sulfamoyl + pyridin-2-yl Polar sulfamoyl group improves solubility

Key Observations :

  • The di-pyridin-2-yl substitution likely increases molecular rigidity and hydrogen-bonding capacity compared to mono-substituted analogs .
  • Nitro or sulfamoyl groups in other derivatives enhance electrophilicity or solubility but may introduce toxicity risks .

Challenges :

  • Steric hindrance from the first pyridin-2-yl group may reduce di-substitution yields compared to mono-substituted analogs (e.g., 46% yield for 5-nitro-N-(pyridin-2-yl)furan-2-carboxamide) .
  • Purification often requires column chromatography with petroleum ether/ethyl acetate gradients .

Key Insights :

  • Di-substitution may improve target engagement via dual aromatic interactions but could reduce cell permeability due to increased hydrophobicity.
  • Nitro-substituted analogs show potent antifungal activity but may exhibit higher cytotoxicity .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound ~297.3 ~2.1 Low in water, high in DMSO
N-(Pyridin-2-yl)furan-2-carboxamide 214.2 1.8 Moderate in organic solvents
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide 277.2 1.5 Low aqueous solubility

Notes:

  • Sulfamoyl or hydroxyl groups in other derivatives improve aqueous solubility (e.g., compound 6b in ) .

Q & A

Q. What are the standard synthetic routes for N,N-di(pyridin-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between furan-2-carboxylic acid derivatives and pyridin-2-amine. A common method uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst under inert conditions (e.g., dry THF or DCM). Temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Resolves proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, furan protons at δ 6.3–7.2 ppm) and confirms amide bond formation.
  • FT-IR : Identifies carbonyl stretches (C=O at ~1650–1680 cm⁻¹) and NH bending (amide II band at ~1550 cm⁻¹).
  • X-ray crystallography (via SHELXL): Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) for structural validation .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₂N₃O₂: 278.0930).

Q. What are the common chemical reactions or derivatization pathways for this compound?

  • Electrophilic substitution : The pyridine and furan rings undergo nitration or halogenation under acidic conditions.
  • Coordination chemistry : The pyridyl nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or photophysical applications.
  • Reductive amination : Modifying the carboxamide group with aldehydes/ketones to explore bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties or biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are used for optimizing geometry and simulating UV-Vis spectra .
  • Molecular docking (AutoDock Vina, Schrödinger) : Screens against protein targets (e.g., kinases, GPCRs) to predict binding affinities. For example, the furan ring may engage in π-π stacking with tyrosine residues in enzyme active sites .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-response assays : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase activity) with cellular apoptosis (Annexin V/PI staining) to confirm mechanisms.
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid in vivo degradation .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Replace pyridyl groups with other heterocycles (e.g., thiophene, imidazole) and compare bioactivity.
  • 3D-QSAR (CoMFA/CoMSIA) : Maps electrostatic/hydrophobic fields to correlate substituent effects with activity.
  • Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bond acceptors from the carboxamide group) .

Q. How is X-ray crystallography applied to analyze intermolecular interactions in cocrystals or metal complexes?

  • SHELX refinement : Resolves disorder in crystal lattices and refines thermal displacement parameters. Hydrogen bonds (e.g., N–H···O between amide and solvent) are quantified using PLATON or OLEX2 software .
  • Hirshfeld surface analysis : Visualizes close contacts (e.g., C–H···π interactions) contributing to packing efficiency .

Q. What experimental designs are used to assess the compound’s electron transport properties for materials science applications?

  • Cyclic voltammetry : Measures redox potentials (e.g., furan ring oxidation at ~1.2 V vs. Ag/AgCl).
  • DFT-calculated band gaps : Compare with experimental UV-Vis data to evaluate suitability as organic semiconductors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-di(pyridin-2-yl)furan-2-carboxamide
Reactant of Route 2
N,N-di(pyridin-2-yl)furan-2-carboxamide

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